![molecular formula C19H16N2O2 B5728835 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione, also known as Indomethacin hydrazide, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a derivative of Indomethacin, which is a well-known NSAID used for the treatment of pain, inflammation, and fever. Indomethacin hydrazide has gained attention in recent years due to its potential therapeutic benefits, particularly in the field of cancer research.
作用機序
The exact mechanism of action of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that promote inflammation and cancer progression. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been reported to induce cell cycle arrest at the G1 phase, which is associated with the downregulation of cyclin-dependent kinases (CDKs) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs). 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and survival of cancer cells.
実験室実験の利点と制限
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has several advantages for laboratory experiments, including its high purity and stability, as well as its low toxicity. However, one of the limitations of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide is not fully understood, which can make it challenging to design experiments to investigate its therapeutic potential.
将来の方向性
There are several future directions for research on 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide, including:
1. Investigating its potential for use in combination with other anticancer drugs to enhance its therapeutic efficacy.
2. Developing new formulations of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide to improve its solubility and bioavailability.
3. Investigating its potential for use in other types of cancer, such as lung and prostate cancer.
4. Investigating its potential for use in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
5. Investigating the molecular mechanisms underlying its anticancer activity to identify new targets for drug development.
In conclusion, 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide is a synthetic compound with potential therapeutic benefits in the field of cancer research. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Although there are some limitations to its use in laboratory experiments, there are several future directions for research on 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide that could lead to new therapeutic approaches for cancer and other inflammatory conditions.
合成法
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide can be synthesized by the reaction of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form the final product. The synthesis of 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has been reported in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
科学的研究の応用
2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide has been investigated for its potential anticancer activity, particularly against breast cancer cells. Several studies have reported that 2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione hydrazide can inhibit the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12(14-8-4-3-5-9-14)20-21-13(2)17-18(22)15-10-6-7-11-16(15)19(17)23/h3-11,17H,1-2H3/b20-12+,21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANCIPEWKBMMI-ZIOPAAQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/C)\C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-C-methyl-N-[(E)-1-phenylethylideneamino]carbonimidoyl]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)
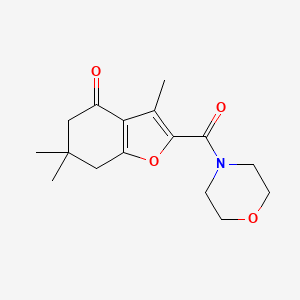
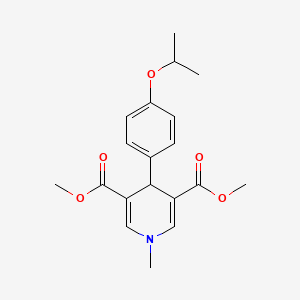
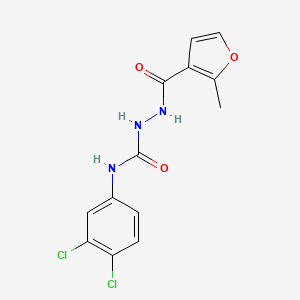
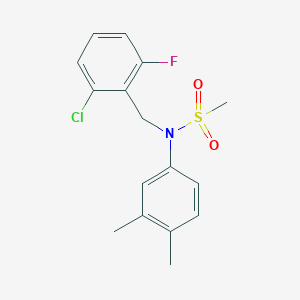

![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
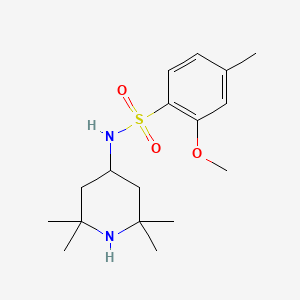
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)